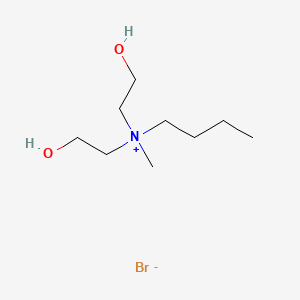
N,N-Bis(2-hydroxyethyl)-N-methylbutan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2-hydroxyethyl)-N-methylbutan-1-aminium bromide is a quaternary ammonium compound known for its high surface activity and potential applications in various fields. This compound is characterized by its ability to form strong electrostatic interactions and hydrogen bonds, making it useful in a range of industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-hydroxyethyl)-N-methylbutan-1-aminium bromide typically involves the reaction of N-methylbutan-1-amine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of 2-chloroethanol replace the chlorine atoms, forming the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions can further enhance the production process, ensuring high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(2-hydroxyethyl)-N-methylbutan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(2-hydroxyethyl)-N-methylbutan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture and molecular biology experiments for its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, fabric softeners, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of N,N-Bis(2-hydroxyethyl)-N-methylbutan-1-aminium bromide involves its interaction with molecular targets through electrostatic interactions and hydrogen bonding. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and eventual cell lysis. In industrial applications, its high surface activity allows it to reduce surface tension and enhance the efficiency of various processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Bis(2-hydroxyethyl)-N-methyl dodecyl ammonium chloride
- N,N-Bis(2-hydroxyethyl)oleamide
- N,N-Bis(2-hydroxyethyl)oxamide
Uniqueness
N,N-Bis(2-hydroxyethyl)-N-methylbutan-1-aminium bromide is unique due to its specific molecular structure, which imparts high surface activity and strong electrostatic interactions. Compared to similar compounds, it offers better performance in applications requiring high selectivity and hydrophobicity, such as in flotation processes and as a phase transfer catalyst.
By understanding the properties and applications of this compound, researchers and industry professionals can leverage its unique characteristics for various scientific and industrial purposes.
Eigenschaften
CAS-Nummer |
73016-18-9 |
|---|---|
Molekularformel |
C9H22BrNO2 |
Molekulargewicht |
256.18 g/mol |
IUPAC-Name |
butyl-bis(2-hydroxyethyl)-methylazanium;bromide |
InChI |
InChI=1S/C9H22NO2.BrH/c1-3-4-5-10(2,6-8-11)7-9-12;/h11-12H,3-9H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LVPQDMDVCZOHCK-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[N+](C)(CCO)CCO.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Bis(phosphonomethyl)amino]benzoic acid](/img/structure/B14459018.png)



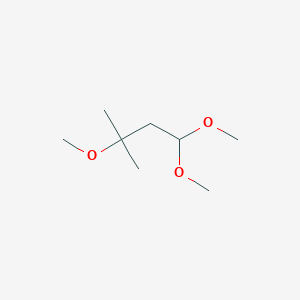

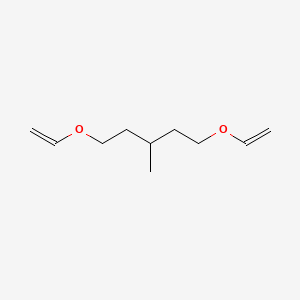
![3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine](/img/structure/B14459060.png)
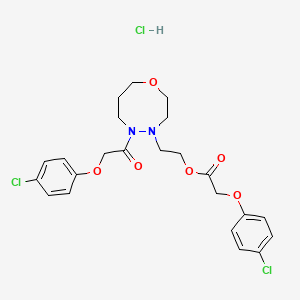

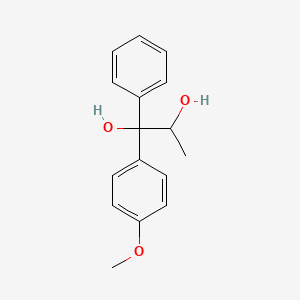
![(Diethoxyphosphoryl)methyl [2-(ethenyloxy)ethoxy]acetate](/img/structure/B14459082.png)

